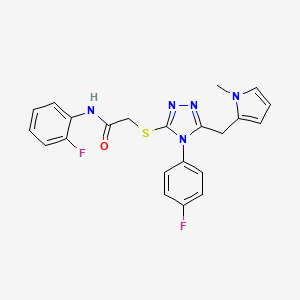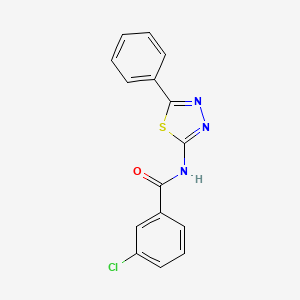
3-chloro-N-(5-phényl-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide" is a derivative of 1,3,4-thiadiazole, a class of compounds known for their wide range of applications in various fields such as biologically active substances, dyes, semiconductors, energy accumulators, liquid crystals, polymers, and nanomaterials. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar 1,3,4-thiadiazole derivatives are discussed, indicating the potential significance of the compound .
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives involves the use of N, N' - disubstituted hydrazinecarbothioamide as a starting material. For instance, the synthesis of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide is achieved through a dehydrosulfurization reaction using a mixture of iodine and triethylamine in a DMF medium, resulting in an 84% yield . This method could potentially be adapted for the synthesis of "3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide" by altering the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is typically confirmed using spectroscopic techniques such as 1H and 13C NMR spectroscopy . These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, which is crucial for confirming the successful synthesis of the desired compound.
Chemical Reactions Analysis
The reactivity of the 1,3,4-thiadiazole moiety allows for the construction of new heterocycles. For example, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide exploits the reactivity of the cyanomethylene functionality to create novel heterocyclic compounds . This suggests that "3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide" could also serve as a precursor for further chemical transformations leading to new compounds with potential applications.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide" are not detailed in the provided papers, the properties of similar compounds can be inferred. The 1,3,4-thiadiazole derivatives are characterized using elemental analysis and spectroscopic techniques, which help in understanding their stability, reactivity, and potential biological activities . Additionally, molecular docking studies can predict the interaction of these compounds with biological targets, as seen with the docking of a 1,3,4-thiadiazole derivative with dihydrofolate reductase, suggesting potential inhibitory activity .
Applications De Recherche Scientifique
Activité antibactérienne
Les composés contenant un noyau 1,3,4-thiadiazole, comme le 3-chloro-N-(5-phényl-1,3,4-thiadiazol-2-yl)benzamide, ont été étudiés pour leur activité antibactérienne . Ces composés ont montré des effets inhibiteurs sur diverses souches bactériennes, notamment Klebsiella pneumoniae et Staphylococcus hominis .
Agents anticancéreux
Les dérivés du thiadiazole ont été explorés comme agents anticancéreux potentiels . Leur capacité à traverser les membranes cellulaires et à interagir fortement avec les cibles biologiques en fait des candidats prometteurs pour les thérapies anticancéreuses .
Applications antivirales
Le noyau 1,3,4-thiadiazole a également été utilisé dans le développement d'agents thérapeutiques antiviraux . Les propriétés uniques de ce noyau en font un échafaudage polyvalent en chimie médicinale .
Propriétés antimicrobiennes
En plus de leur activité antibactérienne, les dérivés du 1,3,4-thiadiazole ont également été étudiés pour leurs propriétés antimicrobiennes . Ces composés ont montré un potentiel dans la lutte contre diverses infections microbiennes .
Activité antioxydante
Les composés contenant un noyau 1,3,4-thiadiazole ont été étudiés pour leur activité antioxydante . Ces composés peuvent potentiellement être utilisés comme additifs antioxydants aux carburants .
Activité antifongique
Plusieurs dérivés de composés 1,3,4-thiadiazole ont démontré des activités antifongiques modérées à bonnes . Cela en fait des candidats potentiels pour le développement de nouveaux agents antifongiques .
Mécanisme D'action
Target of Action
3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has been widely studied for its diverse biological activities 1,3,4-thiadiazole derivatives have been reported to exhibit antibacterial activity against various bacterial strains such asKlebsiella pneumoniae and Staphylococcus hominis .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interact strongly with biological targets due to their mesoionic nature, allowing them to cross cellular membranes . This interaction can result in the inhibition of the growth of certain bacteria .
Biochemical Pathways
1,3,4-thiadiazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The mesoionic nature of 1,3,4-thiadiazole derivatives allows them to cross cellular membranes, which may influence their bioavailability .
Result of Action
1,3,4-thiadiazole derivatives have been reported to exhibit antibacterial activity, suggesting that they may inhibit the growth of certain bacteria .
Action Environment
The biological activities of 1,3,4-thiadiazole derivatives suggest that they may be influenced by various environmental factors .
Analyse Biochimique
Biochemical Properties
It is known that thiadiazole derivatives have a broad spectrum of biological activity, including potential antiglaucoma, anti-inflammatory, antitumor, antiulcer, antibacterial, antiviral, analgesic, antiepileptic, antifungal, and radioprotective properties .
Cellular Effects
Some thiadiazole derivatives have been found to induce apoptotic cell death in HeLa cancer cells and block the cell cycle at the sub-G1 phase .
Molecular Mechanism
Some thiadiazole derivatives have been found to intercalate into DNA , which could potentially explain their antitumor activity.
Temporal Effects in Laboratory Settings
It is known that thiadiazole derivatives can have quick responses .
Metabolic Pathways
Some thiadiazole derivatives have been found to inhibit the activity of heat shock protein 90 (Hsp90) , which controls the folding of numerous proteins.
Subcellular Localization
Some thiadiazole derivatives have been found to intercalate into DNA , suggesting that they may localize to the nucleus.
Propriétés
IUPAC Name |
3-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-12-8-4-7-11(9-12)13(20)17-15-19-18-14(21-15)10-5-2-1-3-6-10/h1-9H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWOEVIJCRGQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2515437.png)

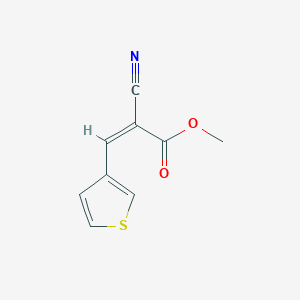
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2515442.png)
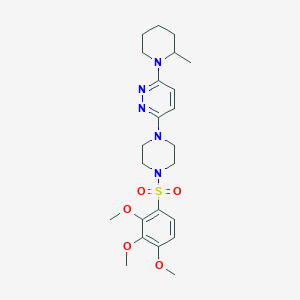
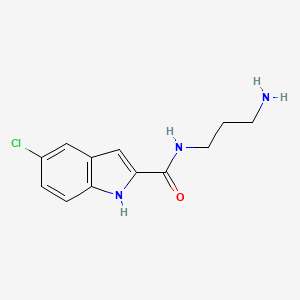
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B2515445.png)
methylidene}anilinium iodide](/img/structure/B2515446.png)

![3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2515450.png)
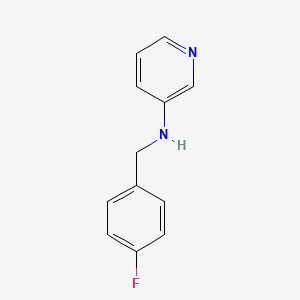
![[(1S,5S,6S,9S,11R,12S,13S,14R,15R)-6-(Furan-3-yl)-14-hydroxy-5,12,16,16-tetramethyl-8,21-dioxo-7,10,17-trioxahexacyclo[13.3.3.01,15.02,12.05,11.09,11]henicos-19-en-13-yl] 3-methylbutanoate](/img/structure/B2515456.png)
